![molecular formula C10H11ClN2O B3048690 (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1799421-14-9](/img/structure/B3048690.png)
(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride
Overview
Description
“(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride”, also known as OPMH, is a chemical compound that has been widely used in scientific research. It has a molecular weight of 210.66 .
Molecular Structure Analysis
The InChI code for “(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride” is1S/C10H10N2O.ClH/c11-6-10-12-7-9 (13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride” is a powder at room temperature . Its molecular formula is C10H11ClN2O and it has a molecular weight of 210.66 .Scientific Research Applications
1. Catalytic Applications
(3-(Oxazol-2-yl)phenyl)methanamine derivatives have shown significant applications in catalysis. For instance, unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, were synthesized and exhibited good activity and selectivity in catalytic processes. These compounds were characterized in the solid state and underwent C–H bond activation, resulting in pincer palladacycles that proved to be effective in catalysis (Roffe et al., 2016).
2. Transfer Hydrogenation Reactions
In another notable application, (4-Phenylquinazolin-2-yl)methanamine, which shares structural similarity with (3-(Oxazol-2-yl)phenyl)methanamine, was used to synthesize N-heterocyclic ruthenium(II) complexes. These complexes demonstrated exceptional performance in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency values, highlighting the compound's utility in facilitating efficient chemical transformations (Karabuğa et al., 2015).
3. Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, akin to (3-(Oxazol-2-yl)phenyl)methanamine, were synthesized for specific applications in cellular imaging and photocytotoxicity. These complexes showed remarkable photocytotoxicity under red light and were capable of generating reactive oxygen species, indicating their potential in medical imaging and therapy (Basu et al., 2014).
4. Antimicrobial Activity
Certain derivatives of (3-(Oxazol-2-yl)phenyl)methanamine exhibited notable antimicrobial activity. Compounds synthesized by combining benzotriazole with different substituted aldehydes and ammonium chloride were characterized and showed a variable degree of antibacterial and antifungal activities, underlining the compound's relevance in developing new antimicrobial agents (Visagaperumal et al., 2010).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as non-combustible . As with all chemicals, it should be handled with appropriate safety measures.
Relevant Papers There are several papers related to “(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride” available for further reading . These papers may provide more detailed information about the compound’s properties, uses, and potential applications.
properties
IUPAC Name |
[3-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;/h1-6H,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXYLJUMSWHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1799421-14-9 | |
Record name | Benzenemethanamine, 3-(2-oxazolyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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